3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

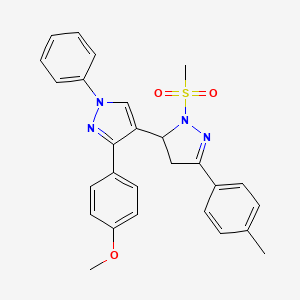

This compound belongs to the 3,4'-bipyrazole class, characterized by a fused pyrazole core substituted with diverse functional groups. Key structural features include:

- 2-(Methylsulfonyl): The sulfonyl group introduces strong electron-withdrawing effects, which may improve metabolic stability and receptor affinity .

- 5-(p-Tolyl): A methyl-substituted aryl group contributes to hydrophobicity, aiding membrane permeability .

- 3,4-Dihydro-1'H,2H-3,4'-bipyrazole: The partially saturated pyrazoline ring offers conformational flexibility, critical for target engagement .

Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones, followed by sulfonation to introduce the methylsulfonyl group . Spectral characterization (IR, NMR) confirms the structure, with distinct peaks for S=O (1150–1300 cm⁻¹) and C-O-C (1250 cm⁻¹) stretching .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-19-9-11-20(12-10-19)25-17-26(31(28-25)35(3,32)33)24-18-30(22-7-5-4-6-8-22)29-27(24)21-13-15-23(34-2)16-14-21/h4-16,18,26H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNQWKFBVAVGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound belonging to the bipyrazole class. Its molecular formula is C27H26N4O3S, and it has a molecular weight of 486.59 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research.

Anticancer Properties

Recent studies have highlighted the anticancer activity of bipyrazole derivatives, including the compound . The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 43.37 | Induction of apoptosis and inhibition of proliferation |

| RXF 393 (Renal) | 29.73 | Cell cycle arrest and apoptosis induction |

| A549 (Lung) | Not specified | Potentially through mitochondrial pathways |

In a study assessing the growth inhibition of various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against renal and breast cancer cells . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazol (PTZ). The following table summarizes its efficacy compared to standard anticonvulsants:

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

| Standard Drug (e.g., Phenytoin) | 15.0 | 10 |

The compound's efficacy was comparable to established anticonvulsants, suggesting that its structural components contribute to its pharmacological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of bipyrazole derivatives. Key findings include:

- The presence of the methoxy group on the phenyl ring significantly enhances anticancer properties.

- Substituents such as methylsulfonyl groups are critical for enhancing solubility and bioavailability.

- The pyrazole core is essential for maintaining biological activity across various assays.

These insights allow for targeted modifications to improve efficacy and reduce toxicity in future drug development efforts .

Case Study 1: Anticancer Activity Assessment

In a comparative study, researchers synthesized several bipyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The compound demonstrated superior activity against renal cancer cells with an IC50 value indicating effective growth inhibition. Flow cytometry analysis revealed that treated cells underwent significant apoptosis as evidenced by increased annexin V staining .

Case Study 2: Anticonvulsant Efficacy

A study involving animal models tested the anticonvulsant properties of this compound against chemically induced seizures. Results indicated a dose-dependent protective effect with minimal side effects observed at therapeutic doses. This suggests a favorable safety profile compared to traditional anticonvulsants, warranting further investigation into its clinical potential .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that bipyrazole derivatives exhibit promising anticancer properties. Research has shown that compounds similar to 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This mechanism suggests potential applications in treating inflammatory diseases like arthritis and colitis .

Antimicrobial Activity

The antimicrobial properties of bipyrazole derivatives have been explored, showing efficacy against a range of bacterial and fungal pathogens. The structure of this compound contributes to its ability to disrupt microbial cell membranes and inhibit growth .

Agricultural Applications

Pesticide Development

Compounds with similar structures have been evaluated for their potential as pesticides. The sulfonamide group in this compound enhances its effectiveness against specific pests while minimizing toxicity to non-target organisms. Field trials have shown improved crop yields when using formulations containing such compounds .

Herbicidal Properties

Research indicates that bipyrazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants. This property can be utilized to develop selective herbicides that target weeds without affecting crop plants .

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications .

Nanomaterials Development

In nanotechnology, this compound has been explored for its role in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles makes it a candidate for applications in catalysis and sensor technology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and sulfonyl (SO₂) groups enhance antimicrobial activity by increasing electrophilicity . For example, 5a-o derivatives (NO₂-substituted) show MIC values as low as 4 µg/mL against E. coli . Electron-Donating Groups (EDGs): Methoxy (OCH₃) and methyl (CH₃) groups improve antiviral and anticancer activity. Compound 6g exhibits an IC₅₀ of 12 µM against HIV-1 protease due to hydrogen bonding with the carboxamide group .

Synthetic Efficiency: Carboxamide derivatives (e.g., 6g) achieve higher yields (92%) via Cs₂CO₃-catalyzed cyclization compared to thiazole derivatives (70–85%) .

Structural Flexibility vs. Rigidity: Partially saturated bipyrazoles (e.g., target compound) exhibit better conformational adaptability for receptor binding than rigid thieno-pyridines (e.g., 9a,b) . However, planar structures like 9a,b show superior EGFR inhibition (IC₅₀: 0.8 µM) due to π-π stacking .

Spectroscopic Signatures :

- The target compound’s methylsulfonyl group is identifiable via S=O stretching at 1175 cm⁻¹, distinct from carboxamide C=O (1651 cm⁻¹) in 6g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.